![molecular formula C19H16F4N4O B607562 Ftbmt CAS No. 1358575-02-6](/img/structure/B607562.png)
Ftbmt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FTBMT, also known as TP-024, is a potent and selective GPR52 agonist . It is orally bioavailable and can permeate the blood-brain barrier . FTBMT suppresses methamphetamine-induced hyperlocomotion in mice and inhibits MK-801-induced hyperactivity, a model for acute psychosis, without causing catalepsy .
Molecular Structure Analysis
The chemical name of FTBMT is 4-[3-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1H-1,2,4-triazol-1-yl]-2-methylbenzamide . Its molecular formula is C19H16F4N4O and the molecular weight is 392.35 .
Physical And Chemical Properties Analysis
FTBMT is soluble to 100 mM in DMSO and to 50 mM in ethanol .
Applications De Recherche Scientifique
Antipsychotic Agent for Schizophrenia
FTBMT has been identified as a novel and selective GPR52 agonist . It has demonstrated antipsychotic-like effects in rodents, suggesting its potential as a therapeutic agent for schizophrenia . The compound functions by activating Camp signaling in striatal neurons .
Procognitive Effects
In addition to its antipsychotic properties, FTBMT has also shown procognitive effects . It improved recognition memory in a novel object-recognition test and attenuated MK-801-induced working memory deficits in a radial arm maze test in rats .
Treatment for Acute Psychosis
FTBMT has been found to inhibit MK-801-induced hyperactivity, an animal model for acute psychosis, without causing catalepsy in mice . This suggests its potential use in the treatment of acute psychosis .
Neuronal Activation
Research has shown that FTBMT preferentially induces neuronal activation in the shell of the Nucleus Accumbens (NAc), compared with the striatum . This supports its antipsychotic-like activity with less catalepsy .
Cognition-Related Brain Regions
FTBMT-induced c-fos expression has been observed in brain regions related to cognition, including the medial prefrontal cortex, entorhinal cortex, and hippocampus . This supports the procognitive effects of FTBMT .
In Vitro and In Vivo Studies
FTBMT has been studied both in vitro and in vivo . It has been demonstrated to function as a selective GPR52 agonist in these settings, as shown by the activation of cyclic adenosine monophosphate (cAMP) signaling in striatal neurons .
Mécanisme D'action
- Importantly, FTBMT inhibits MK-801-induced hyperactivity (an animal model for acute psychosis) without causing catalepsy in mice .
- FTBMT induces c-fos expression in brain regions associated with recognition memory, such as the medial prefrontal cortex, entorhinal cortex, and hippocampus .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Orientations Futures
Propriétés
IUPAC Name |
4-[3-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-5-methyl-1,2,4-triazol-1-yl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N4O/c1-10-5-15(3-4-16(10)18(24)28)27-11(2)25-17(26-27)8-12-6-13(19(21,22)23)9-14(20)7-12/h3-7,9H,8H2,1-2H3,(H2,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXSIXOYTBHZFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC(=N2)CC3=CC(=CC(=C3)F)C(F)(F)F)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ftbmt |
Q & A
Q1: How does FTBMT interact with its target, GPR52, and what are the downstream effects?
A1: FTBMT selectively binds to and activates GPR52, a Gs-coupled G protein-coupled receptor primarily found in the striatum and nucleus accumbens (NAc) of the brain [, ]. This activation triggers the cAMP signaling pathway, leading to neuronal activation. Interestingly, FTBMT preferentially activates neurons in the shell of the NAc compared to the striatum []. This selective activation profile may contribute to its antipsychotic-like activity with reduced catalepsy, a common side effect of many antipsychotics.
Q2: Does FTBMT demonstrate any functional selectivity (biased agonism) at GPR52?
A2: Yes, research indicates that FTBMT acts as a biased agonist at GPR52, preferentially activating specific signaling pathways []. While FTBMT strongly stimulates cAMP production and AKT phosphorylation, it does not induce β-arrestin mobilization []. This is in contrast to another GPR52 ligand, rotigotine, which triggers β-arrestin recruitment but not cAMP accumulation []. These findings suggest that FTBMT and rotigotine exhibit distinct biased agonism profiles at GPR52, highlighting the potential for developing pathway-selective therapeutics targeting this receptor.
Q3: What preclinical evidence supports the potential of FTBMT as a treatment for schizophrenia?
A3: In rodent models, FTBMT demonstrates antipsychotic-like effects by inhibiting MK-801-induced hyperactivity without inducing catalepsy []. Moreover, it improves recognition memory in a novel object recognition test and reverses MK-801-induced working memory deficits in a radial arm maze test []. These findings suggest that FTBMT may be effective in treating both the positive and cognitive symptoms of schizophrenia.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.